3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
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Overview
Description
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a methyl group at the 3-position, a pentyl group at the 7-position, and a propan-2-ylsulfanyl group at the 8-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the purine core structure.
Functional Group Introduction: The methyl, pentyl, and propan-2-ylsulfanyl groups are introduced through a series of substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.
Automated Processes: Employing automated processes for the addition of functional groups and purification steps to enhance yield and consistency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions where the functional groups are attached.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfanyl derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione: A similar compound with slight variations in the functional groups.
3-Methyl-7-pentyl-8-propylsulfanylpurine-2,6-dione: Another related compound with different alkyl chain lengths.
Uniqueness
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBYHFPALLNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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